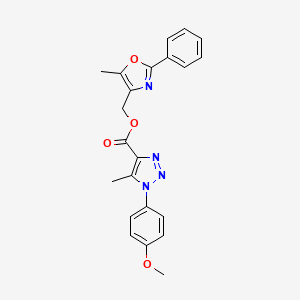
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic derivative that incorporates both oxazole and triazole moieties. These structural features are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure can be broken down into two main components:
- Oxazole Ring : The oxazole ring contributes to the compound's lipophilicity and ability to interact with biological targets.
- Triazole Ring : The triazole moiety is often associated with significant biological activity, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 9.27 | Apoptosis induction |
| MCF-7 (breast) | 12.50 | Cell cycle arrest |
| A549 (lung) | 7.50 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazoles are known to exhibit antifungal and antibacterial activities due to their ability to inhibit key enzymes involved in the biosynthesis of nucleic acids and cell wall components.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Antibacterial |
| Candida albicans | 8 µg/mL | Antifungal |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring may inhibit enzymes such as cytochrome P450, which are crucial for the metabolism of various substrates.
- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, affecting cellular responses such as growth and apoptosis.
- DNA Interaction : Some studies suggest that oxazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of oxazole and triazole derivatives:
- Study on HeLa Cells : A study demonstrated that treatment with a related triazole derivative resulted in a significant decrease in cell viability after 48 hours, with an IC50 value indicating potent activity.
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to controls, suggesting potential for further development as anticancer agents.
- Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were tested against the compound, showing promising results that warrant further investigation into its clinical applicability.
特性
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-14-20(24-25-26(14)17-9-11-18(28-3)12-10-17)22(27)29-13-19-15(2)30-21(23-19)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRARVHWQPEIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














